Cas no 1076198-86-1 (7-Aminosuccinylbenzoapyrene)

7-Aminosuccinylbenzoapyrene structure
7-Aminosuccinylbenzoapyrene structure
Product name:7-Aminosuccinylbenzoapyrene
CAS No:1076198-86-1
MF:C24H17NO3
Molecular Weight:367.39700
CID:893952
PubChem ID:29971957

7-Aminosuccinylbenzoapyrene 化学的及び物理的性質

名前と識別子

    • 7-Aminosuccinylbenzo[a]pyrene
    • 4-(Benzo[a]pyren-7-ylamino)-4-oxo-butanoic Acid
    • 4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid
    • J-001942
    • DTXSID10652438
    • 1076198-86-1
    • 4-[(Benzo[pqr]tetraphen-7-yl)amino]-4-oxobutanoic acid
    • Butanoic acid, 4-(benzo[a]pyren-7-ylamino)-4-oxo-; 7-Aminosuccinylbenzo[a]pyrene
    • AKOS030255728
    • 7-Aminosuccinylbenzoapyrene
    • インチ: InChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28)
    • InChIKey: MSMUODXDXXPYJQ-UHFFFAOYSA-N
    • SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2

計算された属性

  • 精确分子量: 367.12100
  • 同位素质量: 367.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 619
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • XLogP3: 4.9

じっけんとくせい

  • ゆうかいてん: 206-208°C
  • PSA: 69.89000
  • LogP: 6.19000

7-Aminosuccinylbenzoapyrene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-207153-5 mg
7-Aminosuccinylbenzo[a]pyrene,
1076198-86-1
5mg
¥3,685.00 2023-07-11
TRC
A629250-10mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
10mg
$ 471.00 2023-04-19
TRC
A629250-2.5mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
2.5mg
$ 150.00 2023-04-19
TRC
A629250-5mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
5mg
$ 259.00 2023-04-19
TRC
A629250-25mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
25mg
$ 1085.00 2023-04-19
TRC
A629250-50mg
7-Aminosuccinylbenzo[a]pyrene
1076198-86-1
50mg
$ 1820.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-207153-5mg
7-Aminosuccinylbenzo[a]pyrene,
1076198-86-1
5mg
¥3685.00 2023-09-05

7-Aminosuccinylbenzoapyrene 関連文献

7-Aminosuccinylbenzoapyreneに関する追加情報

Professional Introduction to Compound with CAS No. 1076198-86-1 and Product Name: 7-Aminosuccinylbenzoapyrene

The compound identified by the CAS number 1076198-86-1 and the product name 7-Aminosuccinylbenzoapyrene represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in drug development and molecular biology. The synthesis and study of such molecules are pivotal in understanding their interactions with biological systems, which may lead to novel therapeutic strategies.

7-Aminosuccinylbenzoapyrene is a derivative of benzoapyrene, a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its biological activities. The introduction of an amino group at the succinyl position in the benzoapyrene core introduces new functional properties that can be exploited for medicinal chemistry. This modification enhances the compound's solubility and bioavailability, making it more suitable for in vitro and in vivo studies. The structural integrity of 7-Aminosuccinylbenzoapyrene allows for further derivatization, enabling researchers to tailor its properties for specific applications.

In recent years, there has been a surge in research focusing on PAH derivatives due to their demonstrated efficacy in various biological assays. 7-Aminosuccinylbenzoapyrene has been investigated for its potential role in modulating pathways associated with cancer, inflammation, and neurodegenerative diseases. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors, which are overexpressed in pathological conditions. These findings have opened new avenues for developing targeted therapies.

The synthesis of 7-Aminosuccinylbenzoapyrene involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve the desired structure. These methods not only enhance the efficiency of synthesis but also minimize unwanted byproducts, ensuring that the final product is suitable for rigorous biological testing.

One of the most compelling aspects of 7-Aminosuccinylbenzoapyrene is its potential as a scaffold for drug discovery. The benzoapyrene core provides a stable platform for further functionalization, allowing chemists to explore a wide range of modifications. For instance, introducing additional functional groups at various positions on the molecule can alter its binding affinity and selectivity towards specific biological targets. This flexibility makes 7-Aminosuccinylbenzoapyrene an invaluable tool for medicinal chemists seeking to develop novel small-molecule drugs.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 7-Aminosuccinylbenzoapyrene. Molecular modeling techniques enable researchers to predict the interactions between the compound and its target proteins with high accuracy. This approach helps in identifying optimal analogs with enhanced potency and reduced toxicity. By integrating experimental data with computational predictions, scientists can streamline the drug development pipeline, reducing the time and cost associated with bringing new therapies to market.

The pharmacological profile of 7-Aminosuccinylbenzoapyrene has been studied using both in vitro and in vivo models. In cell-based assays, this compound has shown promising activity against several disease-related pathways. For example, it has demonstrated inhibitory effects on kinases involved in cancer cell proliferation and survival. Additionally, animal models have provided insights into its potential therapeutic benefits in vivo. These studies highlight the compound's translational potential and support further investigation into its clinical applications.

As research continues to evolve, so do the methodologies used to evaluate the efficacy of compounds like 7-Aminosuccinylbenzoapyrene. High-throughput screening (HTS) technologies have enabled researchers to rapidly test thousands of compounds against various biological targets, identifying promising candidates for further development. Furthermore, CRISPR-Cas9 gene editing techniques have allowed for more precise studies on gene-drug interactions, providing a deeper understanding of how these compounds exert their effects at the molecular level.

The regulatory landscape surrounding novel pharmaceuticals also plays a crucial role in advancing compounds such as 7-Aminosuccinylbenzoapyrene towards clinical use. Regulatory agencies require comprehensive data demonstrating safety and efficacy before approving new drugs for human consumption. Researchers must navigate stringent guidelines to ensure that their findings are robust enough to meet these requirements. Despite these challenges, the growing body of evidence supporting the potential of 7-Aminosuccinylbenzoapyrene suggests that it may soon be translated into viable therapeutic options.

In conclusion,7-Aminosuccinylbenzoapyrene, identified by CAS number 1076198-86-1, represents a significant breakthrough in chemobiology and pharmaceutical research. Its unique structure and functional properties make it a valuable tool for drug discovery and molecular biology studies. With ongoing research exploring its pharmacological profile and synthetic possibilities,7-Aminosuccinylbenzoapyrene holds great promise as a lead compound for developing novel therapeutics aimed at treating various diseases.

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